3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole
CAS No.: 887338-48-9
Cat. No.: VC5462691
Molecular Formula: C15H11BrFNO2S
Molecular Weight: 368.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887338-48-9 |
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Molecular Formula | C15H11BrFNO2S |
Molecular Weight | 368.22 |
IUPAC Name | 3-bromo-5-fluoro-1-(4-methylphenyl)sulfonylindole |
Standard InChI | InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-8-11(17)4-7-15(13)18/h2-9H,1H3 |
Standard InChI Key | GUWFEADJNZQXFC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole belongs to the indole class of heterocyclic compounds, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key structural attributes include:
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Substituents: A bromine atom at position 3, a fluorine atom at position 5, and a tosyl group (-SOCHCH) at position 1 .
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Molecular Formula: .
The tosyl group enhances the compound’s stability during synthetic reactions, while the halogen atoms (Br and F) modulate electronic effects and binding interactions in biological targets .
Synthesis and Reaction Pathways
Synthetic Route
The synthesis of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole involves a multi-step process, as demonstrated in the preparation of analogous influenza inhibitors :
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Tosyl Protection:
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Bromination:
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Functionalization:
Table 1: Key Synthetic Steps and Yields
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Tosyl protection | TsCl, NaOH, PTC | 88 |
2 | Bromination | NBS, CHCl | 75–90 |
3 | Boronation | Bis(pinacolato)diboron, Pd | 52 |
Physicochemical Properties
Spectroscopic Data
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NMR: Characteristic signals for aromatic protons (δ 7.2–8.1 ppm), tosyl methyl (δ 2.4 ppm), and indole NH (absent due to tosyl protection) .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 368.22 .
Applications in Drug Discovery
Role in Influenza Inhibitor Development
3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole is a key intermediate in synthesizing 11a, a potent influenza PB2 inhibitor .
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Bioisosteric Replacement: The 7-fluoroindole scaffold replaces 7-azaindole in Pimodivir analogs, improving metabolic stability and reducing aldehyde oxidase-mediated degradation .
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In Vivo Efficacy: 11a demonstrated oral bioavailability in mice and dogs, with efficacy in lethal infection models .
Table 2: Comparative Pharmacokinetic Data for 11a
Parameter | Value |
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Metabolic Stability | Cl < 7.7 μL/min/mg |
hERG Inhibition | > 10 μM |
Ames Test | Negative |
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